REACTION_SMILES
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[C:14]([O:15][OH:16])(=[O:17])[CH3:18].[C:1]([OH:2])(=[O:3])[CH:4]1[CH2:5][C:6](=[O:8])[NH:7]1.[CH3:10][C:11]([O-:12])=[O:13].[CH3:28][C:29](=[O:30])[OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Na+:9].[Ru:19]([I:20])[I:21].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH:4]1([O:12][C:11]([CH3:10])=[O:13])[CH2:5][C:6](=[O:8])[NH:7]1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(C(=O)O)N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
I[Ru]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I[Ru]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1CC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |